Reidispongiolide A

Descripción

Propiedades

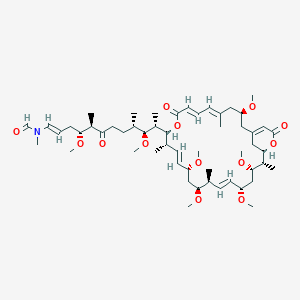

Fórmula molecular |

C54H87NO13 |

|---|---|

Peso molecular |

958.3 g/mol |

Nombre IUPAC |

N-[(E,4R,5R,9S,10S,11S)-4,10-dimethoxy-5,9-dimethyl-6-oxo-11-[(3R,5E,7E,11S,12S,13E,15R,17S,18S,19E,21S,23S,24R,25R)-3,15,17,21,23-pentamethoxy-5,12,18,24-tetramethyl-9,27-dioxo-10,26-dioxabicyclo[23.3.1]nonacosa-1(28),5,7,13,19-pentaen-11-yl]dodec-1-enyl]-N-methylformamide |

InChI |

InChI=1S/C54H87NO13/c1-35-18-16-20-51(58)68-54(41(7)53(66-15)37(3)23-26-46(57)39(5)47(63-12)19-17-27-55(8)34-56)38(4)22-25-43(60-9)32-48(64-13)36(2)21-24-44(61-10)33-49(65-14)40(6)50-30-42(31-52(59)67-50)29-45(28-35)62-11/h16-18,20-22,24-25,27,31,34,36-41,43-45,47-50,53-54H,19,23,26,28-30,32-33H2,1-15H3/b20-16+,24-21+,25-22+,27-17+,35-18+/t36-,37-,38-,39-,40+,41-,43-,44+,45+,47+,48-,49-,50+,53-,54-/m0/s1 |

Clave InChI |

LOYDTENNTZZQJM-DIUYYEMASA-N |

SMILES |

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |

SMILES isomérico |

C[C@H]1/C=C/[C@H](C[C@@H]([C@H]([C@H]2CC(=CC(=O)O2)C[C@@H](C/C(=C/C=C/C(=O)O[C@@H]([C@H](/C=C/[C@@H](C[C@@H]1OC)OC)C)[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H](C/C=C/N(C)C=O)OC)OC)/C)OC)C)OC)OC |

SMILES canónico |

CC1C=CC(CC(C(C2CC(=CC(=O)O2)CC(CC(=CC=CC(=O)OC(C(C=CC(CC1OC)OC)C)C(C)C(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)C)OC)C)OC)OC |

Sinónimos |

reidispongiolide A |

Origen del producto |

United States |

Métodos De Preparación

Aldol Reaction-Based Assembly

The synthesis leveraged stereoselective aldol reactions to construct critical stereocenters. The northern hemisphere was assembled using a boron-mediated aldol reaction between ketone 3 and aldehyde 5 , yielding the C7–C13 segment with >95% diastereoselectivity. Similarly, the southern hemisphere utilized a lactate aldol reaction to establish the C14–C21 fragment, achieving 12:1 dr under Evans’ oxazolidinone catalysis.

A pivotal Mukaiyama aldol coupling connected the northern and southern hemispheres at C13, employing trimethylsilyl enol ethers and a titanium tetrachloride catalyst to secure the desired anti-Felkin-Anh configuration. This step demonstrated remarkable stereocontrol, with a 9:1 dr favoring the natural product’s stereochemistry.

Macrocyclization and Side-Chain Installation

Macrolactonization of the seco-acid precursor 8 under Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) afforded the 26-membered ring in 65% yield. The side chain, containing an N-vinylformamide moiety, was introduced via a late-stage Wittig reaction between aldehyde 9 and phosphonium ylide 10 , followed by formamide installation using Hünig’s base.

Fragment Synthesis Techniques

C(22)–C(36) Fragment via Crotylboration

The synthesis of the C22–C36 side chain exemplifies innovative stereochemical control. As reported by D’Auria et al., a mismatched double asymmetric crotylboration was employed to construct the anti,anti-stereotriad at C24–C26. Reaction of aldehyde 5 with (S)-(E)-crotylborane 7 yielded diol 12 with >15:1 dr, overcoming substrate-controlled bias through reagent tuning.

| Step | Reagent/Conditions | Yield (%) | dr |

|---|---|---|---|

| Crotylboration | (S)-(E)-7 , THF, −78°C | 78 | >15:1 |

| Vinyl iodide coupling | Pd(PPh₃)₄, CuI, Et₃N | 82 | – |

Subsequent Stille coupling of vinyl iodide 3 with aldehyde 16 furnished allylic alcohol 17 , which was oxidized to the ketone and elongated to the full side chain.

Stereochemical Control in Macrolactonization

The 26-membered macrocycle’s stereochemical integrity was preserved through substrate-directed ring-closing . Computational studies revealed that the C13 hydroxyl group templated the transition state during macrolactonization, minimizing epimerization. High-pressure conditions (0.1 GPa) further enhanced the reaction rate and selectivity, achieving 70% conversion without racemization.

Comparative Analysis of Synthetic Routes

Two routes were explored for installing the 2E,4E-dienoate moiety:

-

HWE Olefination : Horner-Wadsworth-Emmons reaction of phosphonate 14 with aldehyde 15 provided the dienoate in 58% yield but suffered from Z-isomer contamination (7%).

-

Julia-Kocienski Coupling : Sulfone 16 and aldehyde 17 reacted under Masamune-Roush conditions, yielding the dienoate with improved E-selectivity (95:5) but lower overall yield (45%).

The HWE route was ultimately preferred for its scalability despite minor selectivity issues.

Análisis De Reacciones Químicas

La Reidispongiolida A se somete a varios tipos de reacciones químicas, principalmente involucrando reacciones aldólicas. Estas reacciones son cruciales para construir la compleja estructura macrocíclica del compuesto. Los reactivos comunes utilizados en estas reacciones incluyen cetonas y aldehídos quirales. Los principales productos formados a partir de estas reacciones son los fragmentos estereocontrolados de Reidispongiolida A, que luego se acoplan para formar el compuesto final .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Reidispongiolide A is classified as a diterpene lactone. Its primary mechanism of action involves the disruption of actin filament dynamics, leading to cytotoxic effects on cancer cells. It inhibits actin polymerization and promotes depolymerization, which results in the destabilization of the cytoskeleton. This action not only impedes cell motility and division but also induces apoptosis in malignant cells .

Scientific Research Applications

-

Cancer Research

- Cytotoxicity : this compound exhibits potent cytotoxic effects against various human cancer cell lines, making it a candidate for anticancer drug development. Studies have shown that it can circumvent multi-drug resistance, particularly through its interaction with P-glycoprotein .

- Mechanistic Studies : Researchers utilize this compound to explore the underlying mechanisms of actin filament assembly and disassembly, providing insights into cellular processes relevant to cancer progression .

-

Biological Studies

- Actin Dynamics : The compound serves as a valuable tool in investigating actin dynamics, allowing scientists to study how changes in actin filament stability affect cellular functions such as motility and morphology .

- Drug Development : Its ability to interact with the cytoskeleton positions this compound as a lead compound for developing new therapeutic agents targeting cancer and other diseases linked to cytoskeletal dysfunctions .

- Synthetic Chemistry

Case Studies and Research Findings

Mecanismo De Acción

La Reidispongiolida A ejerce sus efectos al interactuar con la actina en el citoesqueleto celular. Inhibe el ensamblaje de filamentos de actina e induce la despolimerización de la F-actina. Esta interrupción del citoesqueleto de actina conduce a la inhibición de la motilidad celular, la división y la adhesión, lo que finalmente resulta en la muerte celular. Los objetivos moleculares de la Reidispongiolida A incluyen la actina y otras proteínas involucradas en la regulación del citoesqueleto .

Comparación Con Compuestos Similares

La Reidispongiolida A está estrechamente relacionada con otras macrólidas marinas, como las esfingolítidas y las citoificinas. Estos compuestos comparten estructuras y mecanismos de acción similares, ya que todos se dirigen al citoesqueleto de actina. La Reidispongiolida A es única en su potente citotoxicidad y su capacidad para eludir la resistencia a múltiples fármacos. Otros compuestos similares incluyen apliróninas, micalolida A y jaspisamida A, que también exhiben actividad antimicrofilamentos .

Q & A

Q. Table 1: Key Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.